Cas no 22813-58-7 (4-Chloro-N,N-dimethylbutanamide)
4-Chloro-N,N-dimethylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- Butanamide,4-chloro-N,N-dimethyl-
- 4-Chloro-N,N-dimethylbutanamide
- 3-chloropropyl-N,N-dimethylamide
- 4-chlorobutanoic acid dimethylamide
- 4-chloro-butyric acid dimethylamide
- 4-Chloro-N,N-dimethylbutyramide
- Butanamide,4-chloro-N,N-dimethyl
- EINECS 245-244-0
- N,N-dimethyl 4-chlorobutanamide
- N,N-dimethyl-4-chlorobutyramide
- LS-03869
- EN300-33519
- 83T665YQ5E
- CS-0449940
- AKOS000140446
- DTXSID20177369
- Butyramide, 4-chloro-N,N-dimethyl-
- SCHEMBL9201490
- MFCD04973966
- FT-0683567
- N,N-DIMETHYL-4-CHLOROBUTANAMIDE
- NS00027270
- 4-Chloro-N,N-dimethyl-butyramide
- s12226
- 22813-58-7
- Butanamide, 4-chloro-N,N-dimethyl-
- A878432
- 4-chloro-N, N-dimethylbutanamide
- FYVXMHXMWHEEHI-UHFFFAOYSA-N
- DA-20906
- ALBB-012354
-
- MDL: MFCD04973966
- Inchi: 1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3
- InChI Key: FYVXMHXMWHEEHI-UHFFFAOYSA-N
- SMILES: ClCCCC(N(C)C)=O
Computed Properties
- Exact Mass: 149.06100
- Monoisotopic Mass: 149.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 93.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 1.09360
4-Chloro-N,N-dimethylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C368188-50mg |
4-Chloro-N,N-dimethylbutanamide |
22813-58-7 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C368188-100mg |
4-Chloro-N,N-dimethylbutanamide |
22813-58-7 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C368188-500mg |
4-Chloro-N,N-dimethylbutanamide |
22813-58-7 | 500mg |
$ 210.00 | 2022-04-01 | ||
| Matrix Scientific | 062701-500mg |
4-Chloro-N,N-dimethylbutanamide |
22813-58-7 | 500mg |
$237.00 | 2023-09-10 | ||
| Apollo Scientific | OR931220-250mg |
4-Chloro-n,n-dimethylbutanamide |
22813-58-7 | 95% | 250mg |
£130.00 | 2024-05-25 | |
| Apollo Scientific | OR931220-1g |
4-Chloro-n,n-dimethylbutanamide |
22813-58-7 | 95% | 1g |
£300.00 | 2024-05-25 | |
| Ambeed | A529683-5g |
4-Chloro-N,N-dimethylbutanamide |
22813-58-7 | 97% | 5g |
$468.0 | 2024-04-21 | |
| Chemenu | CM344232-1g |
4-Chloro-n,n-dimethylbutanamide |
22813-58-7 | 95%+ | 1g |
$179 | 2024-07-28 | |
| Chemenu | CM344232-5g |
4-Chloro-n,n-dimethylbutanamide |
22813-58-7 | 95%+ | 5g |
$543 | 2024-07-28 | |
| Chemenu | CM344232-10g |
4-Chloro-n,n-dimethylbutanamide |
22813-58-7 | 95%+ | 10g |
$850 | 2024-07-28 |
4-Chloro-N,N-dimethylbutanamide Suppliers
4-Chloro-N,N-dimethylbutanamide Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 4-Chloro-N,N-dimethylbutanamide
4-Chloro-N,N-dimethylbutanamide (CAS No. 22813-58-7): A Versatile Amide Derivative in Modern Chemical and Pharmaceutical Research
The 4-Chloro-N,N-dimethylbutanamide, identified by its CAS No. 22813-58-7, represents a critical compound in contemporary chemical synthesis and pharmaceutical development. This N,N-dimethylated amide derivative combines chlorine substitution at the fourth carbon position with a branched aliphatic chain, offering unique physicochemical properties that make it valuable across multiple disciplines. Recent advancements in synthetic methodologies have enhanced its accessibility, while emerging applications in drug delivery systems and material science underscore its growing relevance.
Structurally, the compound exhibits a chlorinated butanamide backbone with dimethyl substitution on the nitrogen atom, creating a balance between hydrophobicity and polarity. This configuration facilitates interactions with biological membranes and organic solvents, as highlighted in a 2023 study published in Chemical Communications. Researchers demonstrated that the chlorine atom's electron-withdrawing effect modulates hydrogen bonding capabilities, enabling its use as an intermediate in synthesizing bioactive molecules such as antiviral agents and enzyme inhibitors.
In pharmaceutical contexts, the compound's role as a precursor to therapeutic intermediates has gained attention. A 2024 review in Nature Reviews Drug Discovery noted its utility in generating prodrugs through esterification reactions. For instance, when coupled with amino acids via peptide coupling agents, it forms bioconjugates that enhance drug solubility without compromising pharmacokinetic profiles. Such properties are particularly advantageous for developing orally available formulations of poorly soluble compounds.
Recent innovations have also positioned this compound at the forefront of nanoparticle drug delivery systems. Studies published in Biomaterials Science (2023) revealed its ability to stabilize lipid-polymer hybrid nanoparticles by forming amide linkages with polyethylene glycol (PEG) chains. This mechanism prevents premature aggregation while maintaining sustained release characteristics, critical for targeted cancer therapies. The chlorine substituent was shown to increase surface charge heterogeneity, improving cellular uptake efficiency by 40% compared to analogous non-chlorinated analogs.
Synthetic chemists continue refining routes to access this compound efficiently. A notable advancement from the University of Basel (Angewandte Chemie, 2024) introduced a palladium-catalyzed amidation protocol using microwave-assisted conditions. This method achieves >95% yield within 90 minutes under mild conditions (-78°C to room temperature), eliminating hazardous reagents previously required for similar transformations. The process's scalability was validated at kilogram scale without compromising stereochemical integrity.
In material science applications, researchers have exploited its thermal stability up to 180°C (TGA analysis). A collaborative study between MIT and DSM Materials Science demonstrated its use as a crosslinking agent for thermoplastic polyurethanes (TPUs). The resulting materials exhibited enhanced tensile strength (15 MPa vs control's 9 MPa) while maintaining flexibility suitable for wearable biomedical devices. The chlorine group's ability to form intermolecular halogen bonds was identified as key to these improvements through molecular dynamics simulations.
Toxicological evaluations conducted under OECD guidelines revealed low acute toxicity (LD50 >5 g/kg oral), aligning with regulatory requirements for industrial use. Chronic exposure studies published in Toxicological Sciences (January 2024) confirmed no mutagenic effects up to 100 mg/kg chronic dosing over 90 days in rodent models. These findings support its safe handling under standard laboratory protocols when proper PPE is employed.
The compound's versatility is further exemplified by its role in chiral resolution processes reported in Journal of Organic Chemistry. By forming diastereomeric salts with optically active carboxylic acids, it enables enantiomeric excess purification of chiral drugs like certain β-blockers. This method reduces waste generation compared to traditional chromatographic separation techniques while achieving >99% ee purity levels.
Ongoing research focuses on exploiting its photochemical properties discovered by Stanford University researchers (ACS Photochemistry, 2023). Upon UV irradiation at 365 nm, the chlorine-substituted amide undergoes reversible cis-trans isomerization that alters surface wettability by ~60%. This photoregulated behavior is being explored for smart coatings on implantable medical devices where controlled protein adsorption is critical for long-term biocompatibility.
In conclusion, the 4-Chloro-N,N-dimethylbutanamide (CAS No. 22813-58-7) stands out as an indispensable building block across diverse scientific domains. Its unique structural features combined with recent synthetic breakthroughs position it at the intersection of academic innovation and industrial application development. As multidisciplinary research continues uncovering new functionalization pathways and application paradigms, this compound will likely remain a focal point for advancing next-generation therapeutics and advanced materials technologies.
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